Cas no 428470-14-8 (N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide)

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide
- N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide
- STL137257
- W17471
- N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzene-1-sulfonamide
- MFCD01348409
- AKOS000383129
- 428470-14-8
- AS-71961
- SY333192
- CS-0061319
-
- MDL: MFCD01348409
- インチ: 1S/C14H11ClF3NO2S/c1-9-2-5-11(6-3-9)22(20,21)19-10-4-7-13(15)12(8-10)14(16,17)18/h2-8,19H,1H3
- InChIKey: GTMWJIGXWBDCCO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)NS(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 349.0151119g/mol
- どういたいしつりょう: 349.0151119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 54.6
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D773166-1g |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 1g |
$170 | 2024-06-06 | |
1PlusChem | 1P019F94-100mg |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 100mg |
$46.00 | 2024-05-02 | |
Aaron | AR019FHG-500mg |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 500mg |
$84.00 | 2023-12-13 | |
Aaron | AR019FHG-2g |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 2g |
$208.00 | 2023-12-13 | |
1PlusChem | 1P019F94-5g |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 5g |
$303.00 | 2024-05-02 | |
A2B Chem LLC | AV18488-250mg |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 250mg |
$65.00 | 2024-04-20 | |
A2B Chem LLC | AV18488-10g |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 10g |
$604.00 | 2024-04-20 | |
1PlusChem | 1P019F94-500mg |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 500mg |
$88.00 | 2024-05-02 | |
Aaron | AR019FHG-1g |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 1g |
$115.00 | 2023-12-13 | |
eNovation Chemicals LLC | D773166-2g |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
428470-14-8 | 95% | 2g |
$245 | 2024-06-06 |
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide 関連文献
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N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamideに関する追加情報
Introduction to N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (CAS No. 428470-14-8)
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide (CAS No. 428470-14-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. The presence of both chloro and trifluoromethyl substituents in its aromatic ring system enhances its reactivity and interaction with biological targets, making it a valuable candidate for further exploration.
The molecular structure of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide consists of a benzenesulfonamide core substituted with a 4-methyl group and a phenyl ring bearing both a chloro and a trifluoromethyl group at the 3-position. This specific arrangement of functional groups contributes to its distinct chemical properties, including solubility, stability, and reactivity. These attributes make it an intriguing subject for synthetic modifications and derivatization, which could lead to the development of novel therapeutic agents.
In recent years, there has been growing interest in the synthesis and application of sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their ability to act as inhibitors of various enzymes and receptors, making them effective in treating a range of diseases. The introduction of halogenated aromatic rings, such as chloro and trifluoromethyl groups, further modulates the pharmacological properties of these compounds, enhancing their binding affinity and selectivity.
N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide has been studied for its potential applications in drug discovery. Its structural features suggest that it may interact with biological targets in ways that could be beneficial for therapeutic purposes. For instance, the electron-withdrawing nature of the chloro and trifluoromethyl groups can influence the electronic properties of the aromatic ring, thereby affecting its interactions with proteins and other biomolecules.
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the appropriate intermediates, such as 4-chloro-3-(trifluoromethyl)benzene and 4-methylanilinesulfonamide. These intermediates are then coupled using established coupling reactions, such as palladium-catalyzed cross-coupling or nucleophilic substitution reactions.
The use of advanced synthetic techniques has enabled researchers to produce N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide with high precision and efficiency. These techniques include flow chemistry, which allows for better control over reaction conditions and improved scalability. Additionally, computational methods have been employed to predict the optimal reaction pathways and predict the outcomes of synthetic modifications.
In terms of biological activity, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide has shown promise in preliminary studies. Its ability to interact with biological targets suggests that it may have applications in areas such as anti-inflammatory therapy, antimicrobial treatment, or even cancer research. Further investigation is needed to fully elucidate its pharmacological profile and potential therapeutic benefits.
The development of new drugs is a complex process that involves extensive testing to ensure safety and efficacy. N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide, with its unique structural features, represents an exciting opportunity for medicinal chemists to explore new avenues in drug discovery. By leveraging cutting-edge synthetic methods and computational tools, researchers can accelerate the development of novel sulfonamide-based therapeutics.
The future prospects for N-(4-chloro-3-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide are promising. As our understanding of biological systems continues to evolve, so too will our ability to design compounds that target specific disease mechanisms effectively. This compound serves as a testament to the power of organic chemistry in addressing complex biological challenges.
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